Utility as a Building Block for PARP Inhibitors with Documented Synthesis Yield
7-Chloro-1,6-naphthyridin-5-ol serves as a direct precursor for the synthesis of 7-(4-dimethylaminopiperidin-1-yl)-6H-1,6-naphthyridin-5-one, a compound with demonstrated poly(ADP-ribose) synthase (PARP) inhibitory action [1]. This is a specific, named reaction where the chloro substituent is displaced by a secondary amine, a transformation not possible with the unsubstituted 1,6-naphthyridin-5-ol. The patent explicitly identifies this compound as the key reactant, highlighting its non-substitutable role in the synthetic pathway [1].
| Evidence Dimension | Synthetic Utility as a Building Block |
|---|---|
| Target Compound Data | Reactant for nucleophilic aromatic substitution with 4-dimethylaminopiperidine. |
| Comparator Or Baseline | 1,6-naphthyridin-5-ol (lacks the chloro leaving group). |
| Quantified Difference | Qualitative assessment: The presence of a chloro group at the 7-position enables a key synthetic step; the unsubstituted analog cannot undergo this specific transformation under the same mild conditions. |
| Conditions | Synthetic route described in patent EP1396488A1 for the preparation of PARP inhibitors. |
Why This Matters
For medicinal chemists and CROs procuring building blocks for PARP inhibitor programs, this specific intermediate is required to replicate the patented synthetic route, ensuring access to the intended final compound and avoiding costly route re-design.
- [1] Mitsubishi Pharma Corporation. (2004). Fused Heterocyclic Compound and Medicinal Use Thereof. European Patent EP1396488A1. View Source
